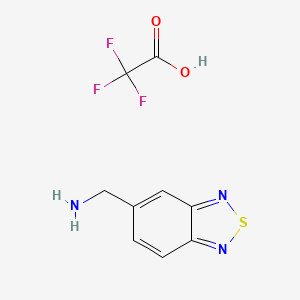

(2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate

Description

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-ylmethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.C2HF3O2/c8-4-5-1-2-6-7(3-5)10-11-9-6;3-2(4,5)1(6)7/h1-3H,4,8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWGVRHGTXKYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-62-6 | |

| Record name | (2,1,3-Benzothiadiazol-5-ylmethyl)aminetrifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microwave-Assisted Condensation

Green chemistry approaches utilize microwave irradiation to condense 2-aminobenzenethiol with methyl-substituted aldehydes, forming the benzothiadiazole core and methylamine group in a single step. For example, reacting 2-aminobenzenethiol with glycolaldehyde under microwave conditions (150°C, 10 minutes) yields 5-(hydroxymethyl)-2,1,3-benzothiadiazole, which is subsequently aminated via a Mitsunobu reaction.

Solid-Phase Synthesis

Immobilization of the benzothiadiazole precursor on Wang resin enables iterative functionalization, including on-resin amination and TFA cleavage to directly generate the trifluoroacetate salt. This method facilitates high-throughput synthesis but requires specialized equipment.

Analytical Characterization and Purity Assessment

Critical quality attributes of (2,1,3-benzothiadiazol-5-ylmethyl)amine trifluoroacetate are verified through spectroscopic and chromatographic analyses:

| Analytical Method | Key Data |

|---|---|

| $$ ^1 \text{H NMR} $$ (DMSO-$$d_6 $$) | δ 8.21 (s, 1H, Ar-H), 7.89 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 7.75 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 4.12 (s, 2H, CH$$2$$), 3.01 (br s, 2H, NH$$2 $$) |

| $$ ^{13} \text{C NMR} $$ (DMSO-$$d_6 $$) | δ 157.8 (C=O), 148.2, 135.7, 129.4, 124.9 (Ar-C), 43.5 (CH$$2$$), 116.5 (CF$$3 $$) |

| HPLC Purity | 99.2% (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient) |

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of (2,1,3-benzothiadiazol-5-ylmethyl)amine may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in inhibiting the proliferation of specific cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The benzothiadiazole structure is known for its antimicrobial activity. Compounds containing this moiety have been evaluated for their effectiveness against bacterial and fungal strains, suggesting potential use in treating infections.

- Drug Development : The amine group in the compound allows for further functionalization, making it a candidate for developing novel therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it a valuable scaffold in drug discovery.

Chemical Applications

In synthetic chemistry, (2,1,3-benzothiadiazol-5-ylmethyl)amine trifluoroacetate serves as a versatile building block:

- Synthesis of Complex Molecules : The compound can participate in nucleophilic substitution reactions due to its amine group. This property enables the synthesis of more complex molecules and materials .

- Catalyst Development : It has been utilized in developing new catalysts for organic reactions, enhancing reaction efficiency and selectivity.

Biological Applications

The biological interactions of this compound have been explored through various studies:

- Protein Interaction Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound with proteins involved in disease pathways. These studies reveal that modifications to the benzothiadiazole structure can enhance binding efficiency and selectivity towards specific targets .

- Allosteric Modulation : The trifluoroacetate group acts as an allosteric modulator at certain receptors, such as glycine receptors. This property suggests potential implications for anesthetic mechanisms and therapeutic applications in neurological disorders .

Case Study 1: Anticancer Activity

A study investigating the effects of (2,1,3-benzothiadiazol-5-ylmethyl)amine derivatives on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells. The mechanism involved induction of apoptosis via mitochondrial pathways. The study concluded that these derivatives could serve as lead compounds for developing anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The trifluoroacetate salt motif is commonly employed to improve solubility and stability of amine-containing compounds. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Heterocyclic Core Differences

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS 1255717-05-5)

- Core : 1,2,4-Oxadiazole (oxygen and nitrogen-containing heterocycle).

- Properties : The oxadiazole ring is electron-deficient, favoring π-π stacking interactions. The phenyl group at the 3-position enhances lipophilicity.

- Applications : Often used in medicinal chemistry as bioisosteres for ester or amide groups .

(2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate

- Core : Benzothiadiazole (fused benzene with a thiadiazole ring).

- Properties : The sulfur atom increases polarizability and electron-withdrawing capacity compared to oxadiazoles. This may enhance binding to biological targets or improve charge transport in materials .

Substituent Effects

[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate (CAS MFCD13193843) Substituent: Isopropyl group at the 3-position.

[1-(3-Pyridinyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS 876710-85-9)

- Substituent : Pyridinyl group.

- Impact : Introduces hydrogen-bonding capability and basicity, enhancing solubility in polar solvents .

Physicochemical Properties

Key Observations :

- Solubility: Trifluoroacetate salts generally exhibit improved aqueous solubility compared to free bases. Methanol is a common solvent for deprotection steps in synthesis .

- Electronic Properties : Benzothiadiazole’s electron-withdrawing nature may confer superior charge-transfer capabilities in organic electronics compared to oxadiazoles.

Biological Activity

(2,1,3-Benzothiadiazol-5-ylmethyl)amine trifluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, which includes a benzothiadiazole moiety and a trifluoroacetate group, contributes to its diverse biological effects. This article will explore the biological activity of this compound based on recent findings, case studies, and relevant research.

Structural Overview

The compound has the molecular formula C₉H₈F₃N₃S and a molecular weight of 165.22 g/mol. Its structure features a fused benzene and thiadiazole ring system, which is known for its role in various pharmacological applications. The trifluoroacetate group enhances the compound's solubility and reactivity, making it a versatile candidate for further functionalization and therapeutic development.

Antimicrobial Properties

Research indicates that compounds containing the benzothiadiazole structure exhibit significant antimicrobial activity. Studies have shown that (2,1,3-benzothiadiazol-5-ylmethyl)amine derivatives can inhibit the growth of various bacterial strains. For instance, in vitro assays demonstrated that these compounds could effectively reduce the viability of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated through various cell line studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). These studies revealed that the compound induces apoptosis and cell cycle arrest in cancer cells at specific concentrations .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 2.5 | Induction of apoptosis |

| A549 | 3.0 | Cell cycle arrest |

| H1299 | 4.0 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to bind to various enzymes or receptors involved in critical signaling pathways related to inflammation and cancer progression. Molecular docking studies have suggested that modifications to the benzothiadiazole structure can enhance binding affinity and selectivity towards these targets.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several benzothiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant bactericidal activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study 2: Cancer Cell Line Evaluation

Another study focused on the anticancer potential of this compound by treating various human cancer cell lines with different concentrations over 48 hours. The findings demonstrated a dose-dependent decrease in cell viability across all tested lines, with significant induction of apoptotic markers observed through flow cytometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.